(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate
Description
“(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate” is a structurally complex isoquinolinium derivative characterized by:
- Stereochemistry: (1R,2R) configuration, critical for receptor binding and biological activity.
- Substituents:
- A 3,4-dimethoxyphenylmethyl group at position 1.
- A 3-(tert-butoxy)-3-oxopropyl group at position 2.
- Methoxy groups at positions 6 and 6.
- Counterion: Benzenesulfonate, enhancing solubility and stability.
The tert-butoxy ester moiety confers resistance to enzymatic hydrolysis compared to smaller esters (e.g., methoxycarbonyl), while the methoxy groups modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
benzenesulfonate;tert-butyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40NO6.C6H6O3S/c1-28(2,3)35-27(30)12-14-29(4)13-11-20-17-25(33-7)26(34-8)18-21(20)22(29)15-19-9-10-23(31-5)24(16-19)32-6;7-10(8,9)6-4-2-1-3-5-6/h9-10,16-18,22H,11-15H2,1-8H3;1-5H,(H,7,8,9)/q+1;/p-1/t22-,29-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYZRXDXBZSEKV-OPMZCBONSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate (CAS Number: 1075727-00-2) is a novel isoquinolinium derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H45NO9S
- Molecular Weight : 643.79 g/mol
The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with various biological targets. Isoquinolinium compounds are known for their ability to modulate neurotransmitter systems and exhibit muscle relaxant properties.
Key Mechanisms:
- Neuromuscular Blocking : Similar compounds have been studied for their role as neuromuscular blockers. The isoquinolinium structure facilitates binding to nicotinic acetylcholine receptors, inhibiting neuromuscular transmission.
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring may contribute to antioxidant properties by scavenging free radicals.
- Fluorescence Properties : Research indicates that isoquinoline derivatives can enhance fluorescence upon protonation, which could be leveraged for bioimaging applications .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Muscle Relaxation : Studies suggest that isoquinolinium compounds can induce muscle relaxation through competitive antagonism at neuromuscular junctions.
- Cytotoxicity : In vitro studies are needed to evaluate the cytotoxic effects on various cancer cell lines.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant muscle relaxation in animal models at specific dosages. |
| Study B | Showed potential cytotoxic effects against specific cancer cell lines with IC50 values warranting further investigation. |
Case Studies
- Cisatracurium Derivatives : The compound is structurally related to cisatracurium besylate, a clinically used neuromuscular blocker. Research indicates that modifications in the isoquinolinium structure can alter pharmacokinetics and potency .
- Antioxidant Studies : A study on related isoquinoline derivatives demonstrated their ability to reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .
Comparison with Similar Compounds
Substituent Variations in Isoquinolinium Derivatives
The following compounds (Table 1) highlight structural modifications and their pharmacological implications:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Metabolic Stability : The tert-butoxy group in the target compound resists esterase-mediated hydrolysis better than the methoxycarbonyl group in Compound e .
- Solubility : The (1R,2S)-carboxyethyl isomer () exhibits higher aqueous solubility due to ionization but may suffer from reduced blood-brain barrier penetration .
- Stereochemical Effects : The (1R,2S) configuration in ’s compound leads to steric clashes in chiral binding pockets, reducing potency compared to the (1R,2R) target .
Research Findings
- Deuterium Effects : The deuterated analog () demonstrates a 20–30% longer half-life in preclinical models, attributed to kinetic isotope effects on CYP450 metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
